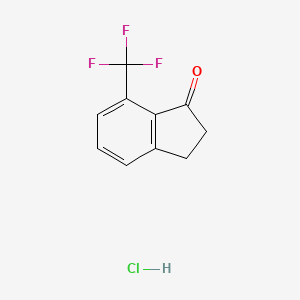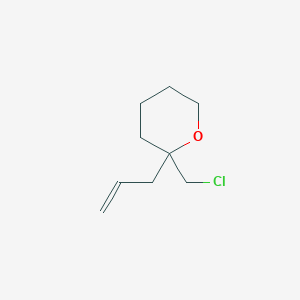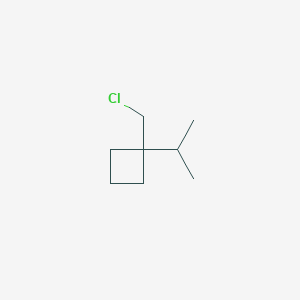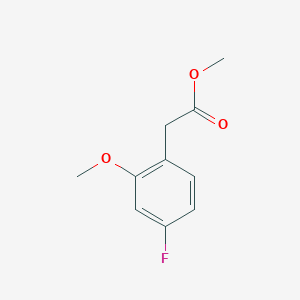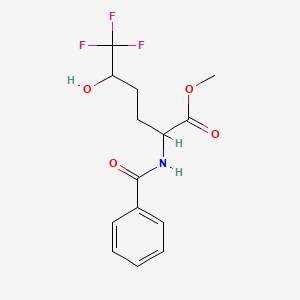
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate is a synthetic organic compound with the molecular formula C₁₄H₁₆F₃NO₄. It is characterized by the presence of trifluoromethyl, hydroxy, and phenylformamido functional groups, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the hexanoate backbone: This can be achieved through the esterification of hexanoic acid with methanol in the presence of an acid catalyst.
Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation: The final step involves the formation of the phenylformamido group through the reaction of the intermediate with phenyl isocyanate or phenylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6,6,6-trifluoro-5-hydroxyhexanoate: Lacks the phenylformamido group, making it less complex.
Methyl 5-hydroxy-2-(phenylformamido)hexanoate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 6,6,6-trifluoro-2-(phenylformamido)hexanoate:
Uniqueness
Methyl 6,6,6-trifluoro-5-hydroxy-2-(phenylformamido)hexanoate is unique due to the combination of trifluoromethyl, hydroxy, and phenylformamido groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H16F3NO4 |
|---|---|
Poids moléculaire |
319.28 g/mol |
Nom IUPAC |
methyl 2-benzamido-6,6,6-trifluoro-5-hydroxyhexanoate |
InChI |
InChI=1S/C14H16F3NO4/c1-22-13(21)10(7-8-11(19)14(15,16)17)18-12(20)9-5-3-2-4-6-9/h2-6,10-11,19H,7-8H2,1H3,(H,18,20) |
Clé InChI |
RKIFYUABMUZRHY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC(C(F)(F)F)O)NC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


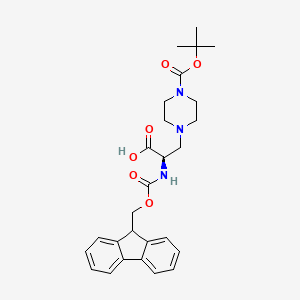


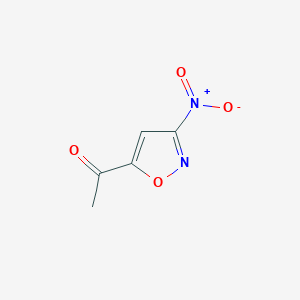
![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
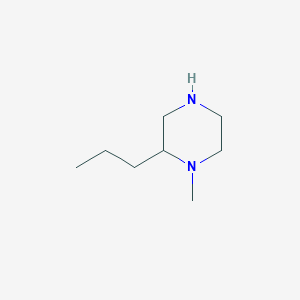
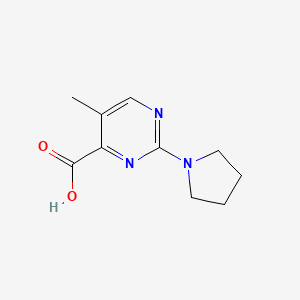
![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
